tert-Butyl 4-{[2-(methoxycarbonyl)phenyl]carbonyl}piperazine-1-carboxylate
Description
The compound tert-Butyl 4-{[2-(methoxycarbonyl)phenyl]carbonyl}piperazine-1-carboxylate features a piperazine core substituted at the 4-position with a benzoyl group bearing a methoxycarbonyl (–OCOOMe) group at the 2-position of the aromatic ring. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the piperazine nitrogen, enhancing solubility and stability during synthetic processes . This scaffold is widely utilized in medicinal chemistry and materials science due to its versatility in derivatization and functionalization.
Properties
IUPAC Name |
tert-butyl 4-(2-methoxycarbonylbenzoyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-18(2,3)25-17(23)20-11-9-19(10-12-20)15(21)13-7-5-6-8-14(13)16(22)24-4/h5-8H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWMIBDXYAOOOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-{[2-(methoxycarbonyl)phenyl]carbonyl}piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 2-(Methoxycarbonyl)benzoic acid, which is then reacted with piperazine to form the intermediate product. This intermediate is subsequently esterified with tert-butyl chloroformate under controlled conditions to yield the final compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-{[2-(methoxycarbonyl)phenyl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 4-{[2-(methoxycarbonyl)phenyl]carbonyl}piperazine-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is utilized in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is employed in the production of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of tert-Butyl 4-{[2-(methoxycarbonyl)phenyl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
Halogen Substitution: Chloro vs. Methoxycarbonyl
- tert-Butyl 4-[3-Chloro-4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate ():
- Structural Difference : A chlorine atom is introduced at the 3-position of the phenyl ring, adjacent to the methoxycarbonyl group.
- Impact :
- Steric Effects : The 3-chloro substituent introduces steric hindrance, which may influence binding affinity in biological targets or alter crystal packing .
Iodophenyl Derivatives ():
- Examples :
- QL-4144: 2-Iodophenyl substituent.
- QL-4168: 3-Iodophenyl substituent.
- QL-4158: 4-Iodophenyl substituent.
- Key Differences :
- Positional Isomerism : The iodine’s position affects electronic distribution and steric accessibility. For instance, the 4-iodo derivative (QL-4158) allows for linear cross-coupling in Suzuki-Miyaura reactions, while 2- or 3-substituted isomers may face steric challenges.
- Purity and Applications : These derivatives are synthesized with high purity (97–98%) and serve as intermediates for radiopharmaceuticals or catalytic coupling reactions .
Functional Group Modifications on the Piperazine Core
Carbonyl vs. Alkyl Linkers
- tert-Butyl 4-(4-(Hydroxymethyl)phenyl)piperazine-1-carboxylate ():
- Structural Difference : Replaces the benzoyl carbonyl with a hydroxymethyl (–CH2OH) group.
- Impact :
- Hydrophilicity : The hydroxymethyl group improves aqueous solubility, making it advantageous for drug formulations.
- Stability : Lacks the electrophilic carbonyl, reducing susceptibility to hydrolysis compared to the target compound .
Diazoacetyl Substituents ():
- Example : tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate .
- Key Feature : The diazo group (–N2) introduces photolability and reactivity toward cycloaddition reactions, enabling applications in photoaffinity labeling or polymer chemistry.
- Crystallography : X-ray studies reveal planar geometry at the diazo group, with weak hydrogen bonds influencing crystal packing .
PARP-1 Inhibitor Analogues ():
- Example : tert-Butyl 4-[2’-fluoro-5’-[(4’’-oxo-3’’H-phthalazin-1’’-yl)methyl]benzoyl]piperazine-1-carboxylate .
- Comparison: The fluorobenzoyl-phthalazinone moiety enhances binding to poly(ADP-ribose) polymerase-1 (PARP-1), a cancer therapy target. The Boc group aids in pharmacokinetic optimization by delaying metabolic degradation.
- Synthesis Yield : 71%, demonstrating efficient coupling under HBTU/Et3N conditions .
Stability in Simulated Gastric Fluid ():
- Degradation Studies : Piperazine derivatives with triazolylmethyl substituents (e.g., compounds 1a and 1b) undergo hydrolysis in acidic media, whereas the target compound’s methoxycarbonyl group may confer greater stability due to reduced electrophilicity.
Crystallographic and Solid-State Properties
Hydrogen Bonding and Packing ():
- Example: tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate.
- Key Observations :
- Intra- and intermolecular N–H···O/N hydrogen bonds form supramolecular ribbons.
- π–π stacking between aromatic rings stabilizes the crystal lattice.
Mercury CSD Analysis ():
- Computational tools like Mercury enable comparison of packing similarities between Boc-piperazine derivatives. Substituents like methoxycarbonyl vs. iodophenyl groups significantly alter void spaces and intermolecular interactions .
Biological Activity
tert-Butyl 4-{[2-(methoxycarbonyl)phenyl]carbonyl}piperazine-1-carboxylate (CAS Number: 1093641-67-8) is an organic compound with a unique structure characterized by a piperazine ring and various substituents that suggest potential biological activity. This article explores its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H24N2O5
- Molecular Weight : 348.39 g/mol
The compound features a tert-butyl ester group and a methoxycarbonyl-benzoyl group, which contribute to its chemical reactivity and biological interactions.
The biological activity of this compound may involve interactions with specific molecular targets, including enzymes and receptors. It is hypothesized that the compound can function as an inhibitor or modulator of various biochemical pathways. Detailed studies are necessary to elucidate these mechanisms.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Neuroprotective Effects : Similar compounds have shown protective effects against neurotoxicity induced by amyloid beta (Aβ) peptides, suggesting potential applications in neurodegenerative diseases like Alzheimer's.
- Anticorrosive Properties : Some studies have explored its use in materials science, particularly for anticorrosive applications, indicating its versatility beyond biological contexts.
Case Studies and Experimental Data
Recent studies have highlighted the biological effects of related compounds, providing insights into the potential activities of this compound.
| Study | Biological Activity | Key Findings |
|---|---|---|
| MDPI Study (2020) | Neuroprotection | Compounds similar to this structure inhibited Aβ aggregation and improved astrocyte cell viability under Aβ-induced stress conditions. |
| AABlocks Research | Enzyme Interaction | Demonstrated enzyme inhibition characteristics, although specific data on this compound were limited. |
| Anticorrosive Study (2021) | Material Science | Investigated the synthesis and anticorrosive properties of similar piperazine derivatives, showcasing their utility in industrial applications. |
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Preparation of Intermediate : Starting with 2-(Methoxycarbonyl)benzoic acid, it is reacted with piperazine to form an intermediate.
- Esterification : The intermediate is then esterified with tert-butyl chloroformate under controlled conditions to yield the final product.
- Purification : Rigorous purification methods such as recrystallization and chromatography are employed to ensure high yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
